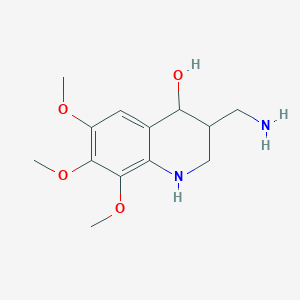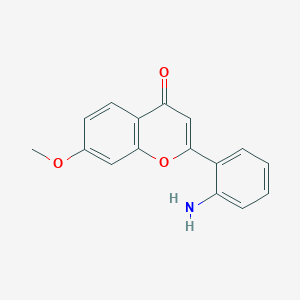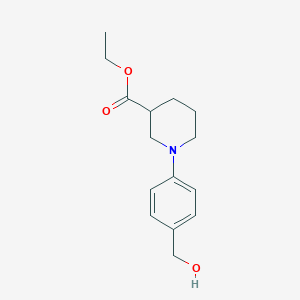
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an aminomethyl group, three methoxy groups, and a tetrahydroquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the aminomethyl and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents. The industrial methods aim to achieve high yields, consistent quality, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methoxy groups may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)-4-hydroxycoumarin: Used in the synthesis of anticoagulant drugs.
Uniqueness
3-(Aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific combination of functional groups and the tetrahydroquinoline core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-(aminomethyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C13H20N2O4/c1-17-9-4-8-10(13(19-3)12(9)18-2)15-6-7(5-14)11(8)16/h4,7,11,15-16H,5-6,14H2,1-3H3 |
InChI-Schlüssel |
LOPQPMSGVCSHAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(C(CN2)CN)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)


![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)







